BRD7552
Description
Significance of Small Molecules in Modulating Biological Processes
Small molecules are organic compounds with a low molecular weight that can readily enter cells and influence biological processes. oup.comnih.gov Their ability to interact with specific proteins and other cellular components allows them to alter cell signaling, trigger or inhibit cellular functions, and even change the shape and activity of proteins. oup.com This makes them invaluable tools in chemical biology for dissecting complex biological pathways and for developing potential therapeutic agents. mdpi.commdpi.com The effects of small molecules are often dose-dependent, reversible, and can be applied with temporal control, offering a high degree of precision in studying and manipulating cellular behavior. nih.gov
Overview of BRD7552's Role in Cellular Phenotype Modulation
This compound is a novel small molecule identified through high-throughput screening for its capacity to induce the expression of the crucial transcription factor, Pancreatic and Duodenal Homeobox 1 (PDX1). researchgate.net PDX1 is a master regulator of pancreas development and is essential for the function and identity of insulin-producing beta cells. researchgate.netnih.gov By upregulating PDX1, this compound can influence the phenotype of pancreatic cells, pushing them towards a beta cell-like state. researchgate.net This was demonstrated in studies using the human pancreatic ductal carcinoma cell line, PANC-1, where treatment with this compound led to an increase in both PDX1 and insulin (B600854) expression. nih.govresearchgate.net
Rationale for Comprehensive Mechanistic and Applicative Research
The discovery of this compound provided a proof-of-principle for using small molecules to control cellular reprogramming by inducing the expression of key transcription factors. researchgate.net This opened up new avenues for research into regenerative medicine, particularly for diseases like diabetes, where the loss of functional beta cells is a central issue. oup.comoup.com Understanding the precise mechanism by which this compound induces PDX1 expression and promotes a beta cell-like phenotype is crucial for optimizing its effects and for the rational design of more potent and specific molecules. researchgate.net Further research is warranted to fully elucidate its molecular target and to explore its potential in directing the differentiation of stem cells into functional beta cells. researchgate.netfrontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLIMLEFKWKOY-IXMSMLDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Initial Characterization of Brd7552
High-Throughput Screening Approaches for Transcriptional Modulators
The search for novel molecules that can control gene expression often relies on high-throughput screening (HTS), a process that allows for the rapid testing of vast libraries of chemical compounds. umich.edu These screens can be designed to identify compounds that modulate the activity of specific proteins or, as in the case of BRD7552, to find molecules that alter the transcriptional output of a cell in a desired manner. wikipedia.orgnih.gov
Quantitative Polymerase Chain Reaction (qPCR)-Based Gene Expression Assay Paradigms
To identify modulators of transcription factors, researchers developed a high-throughput screening assay based on quantitative polymerase chain reaction (qPCR). nih.govresearchgate.net This technique is a highly sensitive and reproducible method for measuring the amount of a specific mRNA transcript in a sample. nih.gov
The screening assay was designed to detect changes in the expression of specific genes in response to treatment with various compounds. nih.govnih.gov This involved incubating cells with a library of small molecules and then using qPCR to measure the levels of the target gene's mRNA. nih.gov The use of qPCR in a high-throughput format, often in 96- or 384-well plates, enables the rapid analysis of thousands of compounds. umich.edunih.govthermofisher.com The assay's robustness and comparability to standard methods, but with a significantly higher throughput, make it a valuable tool for discovering novel transcriptional modulators. nih.gov
The specificity of qPCR assays, often enhanced by the use of probes like TaqMan, allows for the precise quantification of even small changes in gene expression. thermofisher.commdpi.com This sensitivity is crucial for identifying initial "hits" from large compound libraries.
Identification of this compound as a Pancreatic and Duodenal Homeobox 1 (PDX1) Transcriptional Inducer
Utilizing a qPCR-based gene expression assay, a screen of over 60,000 compounds was conducted to identify molecules that could induce the expression of key pancreatic transcription factors, including Pancreatic and Duodenal Homeobox 1 (PDX1). nih.govresearchgate.net This screen was performed in the human pancreatic ductal carcinoma cell line, PANC-1. nih.govresearchgate.net
From this extensive screening campaign, the compound this compound emerged as a reproducible inducer of PDX1 mRNA. nih.govresearchgate.net Further studies confirmed that this compound up-regulates PDX1 expression in a dose- and time-dependent manner not only in PANC-1 cells but also in primary human islets and human ductal cells. nih.govmedchemexpress.com The maximal effect was noted at a concentration of 5 µM after nine days of treatment.
The induction of PDX1 expression by this compound is not merely a transient effect. Prolonged treatment with the compound leads to an increase in PDX1 protein levels and subsequently, the expression of insulin (B600854) mRNA and protein. nih.govresearchgate.netbiocrick.com Mechanistically, the activity of this compound has been shown to be dependent on the presence of the transcription factor FOXA2. nih.govmedchemexpress.com Additionally, this compound induces epigenetic modifications in the PDX1 promoter region, such as increased histone H3 acetylation and H3K4 trimethylation, which are consistent with transcriptional activation. nih.govmedchemexpress.comcaymanchem.com
Below is a table summarizing the key findings related to the identification of this compound:
| Feature | Description | Source(s) |
| Screening Method | High-throughput quantitative PCR (qPCR)-based gene expression assay. | nih.gov, researchgate.net |
| Compound Library Size | >60,000 compounds. | nih.gov, researchgate.net |
| Primary Cell Line | Human PANC-1 ductal carcinoma cell line. | nih.gov, researchgate.net |
| Identified Target | Pancreatic and Duodenal Homeobox 1 (PDX1) transcriptional induction. | nih.gov, researchgate.net, apexbt.com |
| Confirmation Cell Types | Primary human islets and ductal cells. | nih.gov, medchemexpress.com, biocrick.com |
| Mechanism of Action | FOXA2-dependent, induction of epigenetic changes consistent with transcriptional activation. | nih.gov, medchemexpress.com, |
Phenotypic Screening Methodologies in Compound Discovery
The discovery of this compound can be classified as a result of phenotypic screening. biocrick.comapexbt.com This drug discovery paradigm focuses on identifying substances that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. wikipedia.orgtechnologynetworks.com This "classical pharmacology" approach has historically been the foundation for the discovery of many new drugs. wikipedia.org
In the case of this compound, the "phenotype" was the increased expression of the PDX1 gene. nih.gov Cell-based phenotypic screens, like the one used to identify this compound, monitor cellular parameters, such as the production of a specific protein, in response to a library of compounds. wikipedia.orgtechnologynetworks.com This approach is advantageous because it identifies compounds that are active in a complex biological system, thereby addressing issues like cell permeability and stability from the outset. taylorandfrancis.com The identification of this compound through a cell-based phenotypic screen underscores the power of this approach to uncover novel molecules with desirable biological activities. nih.govbiocrick.comapexbt.com
Molecular Mechanisms Underlying Brd7552 Activity
Transcriptional Regulation of Pancreatic and Duodenal Homeobox 1 (PDX1) Expression
BRD7552's primary documented function is the induction of PDX1 mRNA levels in a dose- and time-dependent manner. nih.gov PDX1 is a master regulatory transcription factor crucial for pancreas development, mature beta-cell function, and maintaining beta-cell identity. nih.govfrontiersin.orgnih.gov The upregulation of PDX1 by this compound is not fleeting; prolonged treatment has been shown to induce the expression of insulin (B600854) mRNA and protein. nih.govresearchgate.net The molecular underpinnings of this induction are rooted in the compound's ability to alter the epigenetic landscape of the PDX1 gene promoter, making it more accessible for transcription. nih.govresearchgate.net
Research demonstrates that this compound directly influences the epigenetic status of the PDX1 promoter to facilitate gene activation. nih.govresearchgate.net Epigenetic modifications are critical for regulating gene expression by altering chromatin structure without changing the underlying DNA sequence. frontiersin.org In the case of this compound, the compound induces changes in histone modifications at the PDX1 promoter that are consistent with a shift from a repressed or poised state to one of active transcription. nih.gov These epigenetic alterations suggest that this compound's induction of PDX1 expression occurs through direct or indirect epigenetic control. nih.gov
The core of this compound's epigenetic activity lies in its ability to modify the tails of histone H3 proteins associated with the PDX1 promoter. nih.gov Histone tails are subject to various post-translational modifications, such as acetylation and methylation, which act as signals to regulate gene accessibility and expression. frontiersin.orgpsu.edunih.gov this compound was found to specifically alter histone H3 tail modifications that are hallmarks of transcriptional activation. nih.gov The dynamics of these changes involve increasing modifications associated with open chromatin while decreasing those associated with closed, repressed chromatin. nih.govfrontiersin.org
This compound treatment leads to specific, activating changes at the PDX1 promoter. nih.gov Chromatin immunoprecipitation (ChIP)-qPCR analyses in PANC-1 cells revealed that this compound significantly increases both histone H3 acetylation and the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). nih.gov Histone acetylation neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription. researchgate.net Similarly, H3K4me3 is a well-established marker preferentially found at the promoters of actively transcribed genes and is critical for efficient transcriptional elongation. nih.govnih.govplos.org The compound's ability to increase both of these activating marks at the PDX1 promoter is a key mechanism driving its expression. nih.gov
In concert with increasing activating marks, this compound also reduces the levels of repressive histone marks at the PDX1 promoter. nih.gov Specifically, the compound was shown to decrease the levels of histone H3 lysine 9 trimethylation (H3K9me3). nih.gov H3K9me3 is a classic hallmark of heterochromatin and is strongly associated with transcriptional repression. nih.govnih.gov By actively reducing this repressive signal at the PDX1 promoter, this compound helps to create a local chromatin environment that is conducive to gene activation. nih.gov Notably, other repressive marks like H3K27 methylation were unaffected by the compound, indicating a specific mode of action rather than a global, non-specific effect on chromatin. nih.gov
| Histone Modification | Role in Transcription | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Histone H3 Acetylation | Activation | Increased | nih.gov |
| H3K4me3 (Trimethylation) | Activation | Increased | nih.gov |
| H3K9me3 (Trimethylation) | Repression | Decreased | nih.gov |
The activity of this compound is not entirely self-contained within epigenetic changes; it relies on the presence of other key cellular factors. nih.gov Mechanism-of-action studies, including gene-expression profiling, revealed that this compound's effect is dependent on the transcription factor Forkhead Box A2 (FOXA2). nih.govfrontiersin.org Analysis showed that genes normally downregulated by FOXA2 were positively enriched in control cells compared to this compound-treated cells, suggesting the compound increases either the expression or the activity of FOXA2. nih.gov Crucially, the experimental knockdown of FOXA2 in PANC-1 cells completely abolished the induction of PDX1 by this compound. nih.gov This finding indicates that FOXA2 is a necessary component in the pathway through which this compound activates PDX1 transcription. nih.gov
The ectopic overexpression of a combination of transcription factors—PDX1, Neurogenin-3 (NEUROG3), and MAFA—is known to be potent enough to reprogram other pancreatic cell types into insulin-producing cells. nih.govresearchgate.netnih.gov Research shows that this compound can work in concert with this developmental program. nih.gov While this compound induces PDX1, it can also act as a partial chemical substitute for genetically overexpressed PDX1. nih.gov In experiments where NEUROG3 and MAFA were overexpressed, the addition of this compound enhanced the induction of insulin expression. nih.gov This synergistic effect highlights the potential of this compound to complement and boost cellular reprogramming efforts by integrating into the existing network of crucial pancreatic transcription factors. nih.govnih.gov
Epigenetic Modulation of the PDX1 Promoter
Intracellular Target Identification and Deconvolution Strategies
The precise molecular mechanisms that govern the activity of this compound, particularly the direct intracellular protein target, remain an area of active investigation. nih.gov While the compound is known to induce Pancreatic and Duodenal Homeobox 1 (PDX1) expression, the exact binding partner that initiates this cascade has not been fully elucidated. nih.govresearchgate.net The process of identifying the specific molecular target of a small molecule identified through phenotypic screening is known as target deconvolution. researchgate.net This process is critical for understanding the mechanism of action, assessing potential polypharmacological effects, and enabling rational drug design. researchgate.net
Methodological Approaches for Elucidating Primary Molecular Targets
Uncovering the primary molecular target of a bioactive small molecule like this compound involves a range of sophisticated experimental strategies. These approaches are designed to isolate and identify the specific protein or proteins to which the compound binds to exert its effects. researchgate.netnih.gov While the specific methods applied to this compound are not exhaustively detailed in published research, the scientific community employs several established label-free and affinity-based techniques for this purpose.
Common methodological approaches for target deconvolution include:
Affinity Chromatography: This is a foundational technique where the small molecule (ligand) is chemically modified with a linker and immobilized on a solid support, such as a chromatography resin. technologynetworks.com A cellular protein extract is then passed over this resin. Proteins that bind to the immobilized ligand are captured, while unbound proteins are washed away. The captured proteins are then eluted and identified, typically using mass spectrometry. technologynetworks.com
Protein Stability-Based Methods: These label-free methods operate on the principle that the binding of a small molecule can alter the physical stability of its target protein. nih.gov
Drug Affinity Responsive Target Stability (DARTS): This method exposes cell lysates to a protease. In the presence of a binding small molecule, the target protein often becomes more resistant to protease digestion. The protected protein can then be identified by comparing protein bands on a gel or through mass spectrometry. europeanreview.org
Cellular Thermal Shift Assay (CETSA): This approach leverages the fact that ligand binding typically increases the thermal stability of a protein. nih.gov Cells or cell lysates are heated to various temperatures in the presence or absence of the compound. The soluble protein fraction is then analyzed to identify proteins that remain soluble at higher temperatures only when the compound is present, indicating a binding interaction. nih.gov
Expression Cloning and Genetic Screens:
Phage Display: A library of proteins is expressed on the surface of bacteriophages. This phage library is then exposed to the immobilized small molecule to "fish" for interacting proteins. The DNA within the captured phages is sequenced to identify the target protein. technologynetworks.com
CRISPR-Based Genetic Screens: Modern genetic screening platforms can be used to identify targets of small molecule activators. nih.gov In this approach, a library of cells is created where each cell has a different gene knocked out using CRISPR technology. If the knockout of a specific gene prevents the small molecule from producing its effect (e.g., activating a signaling pathway), that gene is identified as being essential for the compound's activity, potentially because it codes for the direct target. nih.gov
Computational Approaches: Target prediction can be performed using computational methods based on chemical similarity, where the structure of this compound would be compared to other compounds with known targets, or through chemogenomic data mining. researchgate.net
Implications for Enhanced PDX1 Induction Potency
Identifying the precise intracellular target of this compound has significant implications for developing more potent inducers of PDX1 expression. nih.gov The discovery of its direct binding partner would transition the compound from a tool identified by phenotypic screening to a well-understood molecular probe, paving the way for rational, structure-based drug design. researchgate.netresearchgate.net
The key implications include:
Enabling Medicinal Chemistry Efforts: Full elucidation of the compound's mechanism of action and primary target is a remaining challenge. nih.govresearchgate.net Knowledge of the target's structure and the nature of its binding pocket would allow medicinal chemists to design and synthesize new analogs of this compound with improved affinity, selectivity, and potency. researchgate.net
Identification of Additional Screening Targets: Determining the precise target of this compound would validate that protein as a key node in the regulation of PDX1 expression. nih.gov This would enable the identification of additional targets for screening campaigns, potentially uncovering novel chemical scaffolds that induce PDX1 expression with even greater efficacy. nih.gov
Overcoming Biological Limitations: While this compound induces PDX1 and subsequently insulin expression, the levels achieved are not comparable to those in normal beta-cells. researchgate.net A more potent molecule, developed through target-based optimization, could potentially induce higher levels of PDX1, leading to a more robust and functional beta-cell-like phenotype. nih.govresearchgate.net
Research indicates that the activity of this compound is dependent on the presence of the transcription factor FOXA2. nih.govmedchemexpress.com Knockdown of FOXA2 has been shown to eliminate the induction of PDX1 by this compound, suggesting that FOXA2 is a critical component of the pathway through which the compound acts. nih.gov Pinpointing the direct target would clarify its relationship with the FOXA2-dependent mechanism and provide a more complete picture of how this compound modifies the epigenetic landscape at the PDX1 promoter to activate transcription. nih.govresearchgate.netmedchemexpress.com
Mentioned Compounds and Proteins
| Name | Type | Role in Context |
| This compound | Small Molecule | Inducer of PDX1 expression. nih.gov |
| PDX1 | Protein (Transcription Factor) | Key factor for pancreas development and beta-cell function; the target of induction by this compound. nih.govresearchgate.net |
| FOXA2 | Protein (Transcription Factor) | Essential for the activity of this compound in inducing PDX1 expression. nih.govresearchgate.netmedchemexpress.com |
| NEUROG3 | Protein (Transcription Factor) | A master regulatory transcription factor in pancreatic development. nih.gov |
| MAFA | Protein (Transcription Factor) | A master regulatory transcription factor involved in beta-cell function. nih.gov |
| Insulin | Protein (Hormone) | Expression is induced by prolonged treatment with this compound, downstream of PDX1 induction. nih.govresearchgate.net |
Cellular Reprogramming and Pancreatic Beta Cell Biology
Induction of PDX1 Expression in Pancreatic Cell Lineages
Pancreatic and duodenal homeobox 1 (PDX1) is a critical transcription factor for the development of the pancreas and the function of mature beta cells. nih.govfrontiersin.org Its expression is essential for beta-cell neogenesis and can drive the transdifferentiation of non-beta cells into insulin-producing cells. nih.gov The identification of small molecules that can induce PDX1 expression, such as BRD7552, represents a significant step towards controlling cellular reprogramming chemically. nih.gov
The human pancreatic ductal carcinoma cell line, PANC-1, has been instrumental in the discovery and characterization of this compound. nih.gov A high-throughput screening of over 60,000 compounds using a quantitative polymerase chain reaction (qPCR)-based gene-expression assay in PANC-1 cells led to the identification of this compound. nih.gov This compound was found to be a potent inducer of PDX1 expression. nih.govcngb.org
Further studies in PANC-1 cells revealed that this compound increases PDX1 mRNA levels in a manner dependent on both dose and time. nih.gov The mechanism of action appears to involve epigenetic modifications; this compound was shown to induce changes in the PDX1 promoter consistent with transcriptional activation, including modifications to histone H3 tails. nih.gov Gene-expression profiling suggested that the transcription factor FOXA2 may be involved in the compound's activity. nih.gov
Table 1: Effect of this compound on PDX1 Expression in PANC-1 Cells
| Feature | Finding | Citation |
| Discovery Method | High-throughput qPCR screening of >60,000 compounds. | nih.gov |
| Primary Effect | Upregulation of PDX1 mRNA expression. | nih.govcngb.org |
| Dose-Response | Increased PDX1 mRNA levels in a dose-dependent manner. | nih.gov |
| Time-Course | Increased PDX1 mRNA levels in a time-dependent manner. | nih.gov |
| Mechanism | Induces epigenetic changes at the PDX1 promoter, suggesting transcriptional activation. | nih.gov |
| Associated Factor | Gene-set enrichment analysis suggests a role for the transcription factor FOXA2. | nih.gov |
The activity of this compound is not limited to cancer cell lines. Crucially, studies have demonstrated that the compound also upregulates PDX1 expression in clinically relevant primary human cells. nih.gov Treatment with this compound resulted in increased PDX1 mRNA levels in both primary human islets and in cells derived from human ducts. nih.gov This finding underscores the potential of this compound to influence cell fate in non-transformed adult pancreatic tissue, providing a proof of principle for using small molecules to induce key transcription factors for cellular reprogramming. nih.gov
Modulation of Insulin (B600854) Gene Expression and Biosynthesis
The ultimate goal of inducing PDX1 in pancreatic non-beta cells is to initiate the downstream gene expression programs characteristic of a functional beta cell, most notably the production of insulin. frontiersin.org Insulin synthesis is a complex process that begins with the transcription of the INS gene into mRNA, which is then translated into preproinsulin and processed into the mature hormone. mdpi.comd-nb.info
Research has shown that the induction of PDX1 by this compound can lead to the activation of the insulin gene. nih.gov Prolonged treatment of PANC-1 cells with this compound resulted in the induction of both insulin mRNA and the insulin protein. nih.gov Quantitative PCR analysis confirmed a time-dependent increase in insulin gene expression following several days of treatment with the compound. nih.gov This demonstrates that a single small molecule can initiate a cascade of events, starting with the expression of a master regulatory transcription factor and culminating in the production of a key endocrine hormone. nih.gov
Table 2: Insulin Induction by this compound in PANC-1 Cells
| Molecule | Effect | Method of Analysis | Citation |
| Insulin mRNA | Induced by prolonged treatment with this compound. | qPCR | nih.gov |
| Insulin Protein | Induced by prolonged treatment with this compound. | Not specified | nih.gov |
Cellular reprogramming to an insulin-producing fate is often more efficient when multiple key transcription factors are expressed simultaneously. nih.gov The ectopic overexpression of a combination of three genes—Pdx1, Neurog3, and MafA—has been shown to reprogram pancreatic acinar cells into insulin-producing cells in mice. nih.gov
This compound has been shown to work in concert with such genetic approaches. nih.gov In PANC-1 cells, this compound enhanced the induction of insulin expression when used with the three-gene combination. nih.gov Furthermore, the study demonstrated that this compound can partially substitute for the genetic overexpression of PDX1 in the induction of insulin expression, highlighting its potential to simplify and refine reprogramming strategies by replacing a genetic component with a chemical one. nih.gov
Strategies for Beta-Cell Differentiation and Regeneration
The findings associated with this compound contribute to a broader strategy of using small molecules to guide cell differentiation and promote regeneration. The identification of a compound that can induce a master developmental transcription factor like PDX1 provides a critical tool for chemical-based cellular reprogramming. nih.gov This approach offers a potential alternative or supplement to methods relying solely on genetic manipulation. nih.gov The ability of this compound to initiate the expression of PDX1, which in turn can activate downstream targets like insulin, establishes a proof of principle for using small molecules to control cell fate and potentially generate new beta cells from other pancreatic cell types. nih.gov
Table 3: List of Compounds and Genes Mentioned
| Name | Type | Description |
| This compound | Small Molecule | An identified inducer of PDX1 expression. nih.gov |
| PDX1 | Transcription Factor | Pancreatic and duodenal homeobox 1; a key regulator of pancreas development and beta-cell function. nih.govfrontiersin.org |
| Neurog3 | Transcription Factor | Neurogenin 3; a factor involved in endocrine cell differentiation. nih.gov |
| MafA | Transcription Factor | MAF bZIP transcription factor A; a regulator of insulin gene transcription in mature beta cells. nih.gov |
| FOXA2 | Transcription Factor | Forkhead box protein A2; implicated in the mechanism of this compound-induced PDX1 activation. nih.gov |
| Insulin | Hormone | The primary hormone responsible for regulating glucose homeostasis, produced by pancreatic beta cells. d-nb.info |
Chemical Control of Pancreatic Beta-Cell Specification
The directed differentiation of cells into pancreatic beta-cells is a cornerstone of regenerative medicine approaches for diabetes. Chemical biology provides powerful tools to manipulate cell fate, and small molecules offer a scalable and controlled method for guiding cellular specification. The compound this compound has been identified as a significant small-molecule inducer of key transcription factors essential for pancreatic development.
A high-throughput screening of over 60,000 compounds was conducted to identify molecules that could induce the expression of master regulatory transcription factors involved in pancreas development. nih.gov This screen utilized a quantitative polymerase chain reaction (qPCR)-based gene-expression assay in the human pancreatic ductal carcinoma cell line, PANC-1. nih.govcngb.org From this extensive screen, this compound emerged as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. nih.govcngb.org
PDX1 is a master regulator transcription factor crucial for pancreas development and the function of mature beta-cells. nih.govnih.gov It plays a pivotal role in activating the gene networks necessary for beta-cell specification and identity. nih.gov Research demonstrated that this compound not only up-regulates PDX1 mRNA in the PANC-1 cell line but also in primary human islets and ductal cells. nih.gov This induction is associated with epigenetic modifications at the PDX1 promoter, consistent with transcriptional activation. nih.gov Prolonged treatment with this compound was shown to induce the expression of insulin mRNA and protein, key markers of a beta-cell phenotype. nih.gov
The identification of this compound provides a proof-of-principle for using small molecules to chemically control cellular reprogramming by targeting and inducing the expression of lineage-defining transcription factors. nih.gov
Table 1: Effect of this compound on Gene Expression in PANC-1 Cells
| Gene | Effect of this compound Treatment | Time Point of Analysis |
|---|---|---|
| PDX1 | Upregulation | 6-hour and 72-hour cngb.org |
| Insulin | Induction of mRNA and protein (prolonged treatment) | Not specified |
Data derived from studies on PANC-1 cells treated with 5µM this compound. nih.govcngb.org
Trans-differentiation of Pancreatic Exocrine Tissue into Endocrine Lineages
Trans-differentiation, the conversion of one mature cell type into another, is a promising strategy for generating new insulin-producing cells from abundant pancreatic cell populations, such as exocrine cells. nih.govfrontiersin.org The ectopic overexpression of a combination of three transcription factors—PDX1, NEUROG3, and MAFA—has been shown to reprogram pancreatic acinar cells into functional beta-like cells in mice. nih.govnih.govnih.gov However, this approach often relies on genetic manipulation.
The small molecule this compound offers a chemical avenue to facilitate this process. It was identified for its ability to induce PDX1 expression in PANC-1 cells, which are of pancreatic ductal origin, a type of exocrine tissue. nih.govcngb.org This finding positions this compound as a tool to potentially trigger the first step of trans-differentiation by chemically inducing a master regulator of the endocrine pancreas.
Further studies explored whether this compound could chemically complement or replace the need for viral overexpression of PDX1 in reprogramming protocols. In experiments using PANC-1 cells, the combination of overexpressed MAFA and NEUROG3 with this compound treatment was assessed. The results showed that the addition of this compound to cells expressing MAFA and NEUROG3 led to a higher level of insulin mRNA expression compared to the transcription factors alone. nih.gov This indicates that this compound can act as a partial chemical substitute for PDX1, enhancing the efficiency of trans-differentiation initiated by other key factors. nih.gov
Table 2: Enhancement of Reprogramming by this compound
| Condition | Outcome |
|---|---|
| MAFA + NEUROG3 Overexpression | Induction of Insulin mRNA |
| MAFA + NEUROG3 Overexpression + this compound | Higher Insulin mRNA expression compared to plasmids alone nih.gov |
Findings are based on two-week cultures of PANC-1 cells. nih.gov
Potential in Human Induced Pluripotent Stem Cell (hiPSC) Differentiation towards Pancreatic Endocrine Cells
The generation of functional beta-cells from human induced pluripotent stem cells (hiPSCs) is a primary goal for developing cell-based therapies for diabetes. nih.gov Standard protocols for this differentiation process are multi-staged and designed to mimic the key steps of pancreas development in the embryo. nih.govphysiology.org A critical step in these protocols is the generation of pancreatic progenitors, which are characterized by the expression of the transcription factor PDX1. nih.govresearchgate.netnih.gov The efficient and robust induction of PDX1 is therefore essential for successfully guiding hiPSCs toward an endocrine fate. nih.gov
Given that this compound is a validated small-molecule inducer of PDX1 expression, it holds significant potential for improving the efficiency of hiPSC differentiation protocols. nih.gov While direct studies of this compound on hiPSCs are not yet extensively detailed in the literature, its known mechanism of action is highly relevant. The challenges in hiPSC differentiation often include variability between cell lines and incomplete maturation of the resulting cells. physiology.org The application of a small molecule like this compound could offer a more standardized and potent method to drive the crucial transition to PDX1-positive pancreatic progenitors. nih.gov
By activating PDX1 expression, this compound could help ensure that a higher percentage of cells in a differentiating culture commit to the pancreatic lineage, potentially leading to a greater yield of endocrine progenitors and, ultimately, mature, functional beta-like cells. nih.gov The utility of such a compound lies in its ability to provide a more controlled, chemical-based approach to overcoming key bottlenecks in the complex process of generating therapeutic cells from pluripotent sources. nih.gov
Research Implications and Potential Therapeutic Applications
Diabetes Mellitus Research: Type 1 and Type 2 Diabetes
In the context of diabetes, a chronic metabolic disease characterized by high blood glucose levels, research into BRD7552 focuses on its potential to regenerate or restore the function of pancreatic beta-cells, which are responsible for insulin (B600854) production. frontiersin.orgnih.gov
This compound has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1). medchemexpress.com PDX1 is a master regulator transcription factor critical for the development of the pancreas, the differentiation of beta-cells, and the maintenance of their mature function. frontiersin.orgnih.gov In adult beta-cells, PDX1 regulates the expression of essential genes like insulin, glucose transporter 2 (GLUT2), and others involved in glucose sensing. nih.govfrontiersin.org
Studies have demonstrated that treatment with this compound upregulates the expression of PDX1 in various human cell types, including the PANC-1 ductal carcinoma cell line, primary human islets, and duct-al-derived cells. nih.gov This induction occurs in a dose- and time-dependent manner. nih.gov Prolonged exposure to the compound leads to a subsequent increase in both insulin mRNA and protein levels. nih.gov The mechanism of action appears to involve epigenetic modifications, as this compound induces changes in histone H3 tail modifications that are consistent with transcriptional activation of the PDX1 gene. nih.govmedchemexpress.com Specifically, it increases histone H3 acetylation and H3K4 trimethylation, while decreasing H3K9 trimethylation. caymanchem.com
This ability to induce PDX1 and, consequently, insulin expression suggests a potential pathway for restoring beta-cell function and mass, which is compromised in both Type 1 and Type 2 diabetes. nih.govfrontiersin.org Research indicates that this compound's effect on PDX1 expression is dependent on the presence of another transcription factor, FOXA2. nih.govmedchemexpress.com
| Target | Effect | Cell Type | Observation Details | Source |
|---|---|---|---|---|
| PDX1 mRNA | Increased | PANC-1 cells, primary human islets, human ductal-derived cells | Dose- and time-dependent increase observed. | nih.gov |
| PDX1 Protein | Increased | PANC-1 cells | Dose-dependent increase observed after 5 days of treatment. | medchemexpress.comcaymanchem.com |
| Insulin mRNA | Increased | PANC-1 cells | Dose-dependent increase observed after 9 days of treatment. | medchemexpress.com |
| Insulin Protein | Increased | PANC-1 cells | Induced after prolonged compound treatment. | nih.gov |
A critical function of healthy beta-cells is the ability to secrete insulin in precise response to fluctuating blood glucose levels, a process known as glucose-stimulated insulin secretion (GSIS). frontiersin.org While this compound successfully induces PDX1 and insulin expression, a significant challenge remains in achieving a fully functional, glucose-responsive state in the reprogrammed cells. nih.gov
Current research has not yet demonstrated that the insulin-producing cells generated through this compound treatment can mimic the sophisticated glucose-sensing and regulated secretion capabilities of endogenous beta-cells. nih.gov The successful recapitulation of GSIS is a complex process that involves multiple factors beyond PDX1 expression, including glucose transporters and metabolic enzymes. frontiersin.orgnih.gov Therefore, further studies are required to understand the complete mechanism of this compound and to identify what additional factors or stimuli are necessary to induce a fully glucose-responsive phenotype in the target cells. nih.gov
Novel Approaches in Cancer Research
The mechanism of action of this compound—inducing a master regulatory transcription factor—has also opened new avenues for investigation in cancer research. nih.gov
A notable finding from the research on this compound is its ability to alter the phenotype of a cancer cell line. nih.gov In experiments using the human pancreatic ductal carcinoma cell line PANC-1, treatment with this compound was shown to push the cancer cells into a non-proliferative state. nih.gov This effect is a direct consequence of upregulating a master regulatory transcription factor associated with differentiation, effectively initiating a form of cellular reprogramming or transdifferentiation. nih.govcngb.org This provides a proof-of-concept for a therapeutic strategy where cancer cells could be forced to differentiate into a non-cancerous, non-dividing cell type. nih.govnih.gov
Transcription factors have historically been considered "undruggable" targets for therapeutic development. nih.gov The identification of this compound through a high-throughput screen demonstrates that it is possible to discover small molecules that can modulate the expression of these critical cellular regulators. nih.gov The study that identified this compound screened over 60,000 compounds to find one that could induce the expression of master regulatory genes like PDX1, NEUROG3, or MAFA. nih.gov
This approach represents a novel strategy in oncology. nih.gov Rather than inhibiting an overactive oncogenic protein, this method aims to reactivate developmental pathways by inducing key transcription factors, potentially reversing the cancerous state. nih.govpeerj.com The success of this compound in upregulating PDX1 via epigenetic modifications provides a foundation for developing new small molecules to manipulate the expression of other master regulators involved in oncogenesis. nih.gov
Role in Hepatocellular Disease Research
Based on available scientific literature, there is currently no direct research linking the compound this compound to the study or treatment of hepatocellular diseases. The primary focus of published research on this compound has been on its effects on pancreatic cell lines, in the context of both diabetes and pancreatic cancer. nih.govmedchemexpress.comcaymanchem.comcngb.org While there is extensive ongoing research into the molecular drivers and potential therapies for hepatocellular carcinoma, studies specifically involving this compound have not been reported in this area. news-medical.netjcancer.org
Investigation as a PDX1 Agonist in Non-alcoholic Fatty Liver Disease (NAFLD)-Derived Hepatocellular Carcinoma (HCC)
The compound this compound has been identified as a potent small-molecule inducer of Pancreatic and duodenal homeobox 1 (PDX1) expression. nih.govmedchemexpress.com While direct studies of this compound in the context of non-alcoholic fatty liver disease (NAFLD)-derived hepatocellular carcinoma (HCC) are not extensively documented in current literature, its function as a PDX1 agonist warrants an investigation into its potential therapeutic implications based on the multifaceted role of PDX1 in liver pathology and cancer.
PDX1 is a critical transcription factor primarily known for its role in pancreas development and the function of mature beta-cells. nih.govapexbt.com However, aberrant expression of PDX1 has been observed in several non-pancreatic cancers, including liver cancer. rutgers.edu The role of PDX1 in hepatocellular carcinoma appears to be complex and context-dependent, with studies pointing to both oncogenic and tumor-suppressive functions.
One line of research suggests that aberrant PDX1 expression promotes liver tumorigenesis. An analysis of liver cancer patient data from The Cancer Genome Atlas (TCGA) revealed that high PDX1 mRNA expression is significantly associated with decreased survival rates. rutgers.edu In experimental models, the ectopic expression of PDX1 in combination with oncogenes was shown to drive liver tumor development in mice. rutgers.edu This suggests that in certain contexts, activating PDX1 could potentially exacerbate HCC.
Conversely, other studies indicate a repressive role for PDX1 on hepatic genes, suggesting a potential for lineage reprogramming that could be therapeutically beneficial. Overexpression of PDX1 in the hepatocellular carcinoma cell line HepG2 was found to suppress the expression of key hepatic marker genes. nih.gov This indicates that PDX1 can engage in the robust commitment to a pancreatic lineage, partly by binding to and directly repressing the transcription of liver-specific genes. nih.gov This raises the possibility that inducing PDX1 expression could steer cancer cells towards a different, potentially less malignant, phenotype.
This compound was discovered through a high-throughput screening of over 60,000 compounds for its ability to induce the expression of endogenous PDX1. nih.gov Its mechanism of action involves modifying histone H3 tail modifications associated with transcriptional activation, suggesting an epigenetic mode of regulation. nih.govmedchemexpress.com The compound has been shown to increase PDX1 mRNA levels in a dose- and time-dependent manner in various human cell lines, including primary human islets. nih.gov The potential to use a small molecule like this compound to push a cancer cell line into a non-proliferative state through transdifferentiation presents a novel therapeutic strategy. sigmaaldrich.com
Given the conflicting roles of PDX1 in HCC, the application of a PDX1 agonist like this compound would require a thorough understanding of the specific molecular context of the tumor. The table below summarizes the key findings regarding this compound and the dual role of its target, PDX1, in liver cancer contexts.
| Feature | Description | Reference |
| Compound | This compound | nih.gov |
| Primary Target | Induces expression of PDX1 | nih.govmedchemexpress.com |
| Mechanism | Modifies histone H3 tail modifications, suggesting epigenetic regulation | nih.govmedchemexpress.com |
| PDX1 Role in HCC (Pro-tumorigenic) | High expression correlated with decreased survival in liver cancer patients. Promotes liver tumorigenesis in mouse models. | rutgers.edu |
| PDX1 Role in HCC (Anti-tumorigenic/Reprogramming) | Represses hepatic genes in hepatocellular carcinoma cell lines (HepG2). | nih.gov |
| Cell Lines Studied (this compound) | PANC-1 (pancreatic ductal carcinoma), primary human islets, human ductal-derived cells. | nih.gov |
Further research is necessary to elucidate the specific effects of this compound on NAFLD-derived HCC cells and to determine whether the induction of PDX1 in this particular disease context would be beneficial or detrimental.
Computational Approaches in Drug Repurposing for Liver Diseases
Computational methods are increasingly pivotal in accelerating drug discovery and repurposing, offering a time- and cost-effective strategy to identify new therapeutic uses for existing compounds. nih.gov For complex conditions like non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC), these in silico approaches provide powerful tools to navigate the vast landscape of potential drug candidates and biological targets. nih.gov While specific computational studies focused on repurposing this compound for liver diseases have not been prominently reported, the existing frameworks for computational drug repurposing could be readily applied to investigate its potential.
One major computational strategy involves network-based approaches. These methods integrate large-scale biological data, such as genomics from diseased liver biopsies and compound-treated cell lines, to construct complex networks. caymanchem.com By analyzing these networks, researchers can identify compounds that are predicted to reverse the pathological state. For instance, a network-based computational platform screened 20,000 compounds and, combined with in vitro validation, successfully identified several candidates that could ameliorate steatosis. caymanchem.com Such a platform could be used to predict the effect of this compound on the molecular networks perturbed in NAFLD and HCC.
Another powerful in silico technique is pharmacophore modeling and virtual screening. This approach involves creating a 3D model of the key chemical features required for a drug to interact with a specific biological target. This pharmacophore model is then used to screen large databases of existing drugs to find compounds that match these features. This methodology has been successfully used to screen approved drugs from databases like DrugBank for potential activity against liver disease targets. sigmaaldrich.com
Transcriptomic data analysis is another cornerstone of computational drug repurposing. By comparing the gene expression profiles of cells treated with a compound to the gene expression signatures of a disease, it is possible to identify drugs that may reverse the disease-related changes in gene expression. Methods like DrugSense utilize pan-cancer transcriptional profiles and drug response data to predict drug efficacy for specific tumor subtypes. caymanchem.com This approach could be used to assess the potential of this compound to counteract the transcriptomic alterations seen in NAFLD-derived HCC.
The table below outlines several computational approaches that could be instrumental in evaluating this compound for the treatment of liver diseases.
| Computational Approach | Description | Potential Application for this compound |
| Network-Based Platforms | Integrates genomic and compound data to model disease states and predict drug effects. | Predict the impact of this compound on the molecular networks underlying NAFLD and HCC. |
| Pharmacophore Modeling & Virtual Screening | Uses 3D chemical feature models to screen drug libraries for target binding. | Screen for additional targets of this compound relevant to liver disease or identify other compounds with similar activity profiles. |
| Transcriptomic Analysis (e.g., DrugSense) | Compares drug-induced gene expression changes with disease signatures to predict therapeutic efficacy. | Evaluate if the gene expression changes induced by this compound are opposite to those observed in NAFLD-derived HCC. |
| Molecular Docking & MD Simulations | Simulates the binding of a compound to a protein target at the atomic level to predict affinity and stability. | Investigate the interaction of this compound with PDX1 and other potential off-target proteins involved in liver pathology. |
The application of these computational methodologies could provide valuable initial data on the potential utility of this compound in NAFLD and HCC, guiding further preclinical and experimental validation. This in silico-first approach is a crucial step in modern drug repurposing, enabling a more targeted and efficient research pipeline.
Advanced Research Methodologies and Future Directions in Brd7552 Studies
In Vitro and Ex Vivo Model Systems for Efficacy Evaluation
The initial discovery and characterization of BRD7552 relied heavily on the use of established pancreatic ductal cell lines as a primary research model. researchgate.netportlandpress.com Specifically, the human pancreatic ductal carcinoma cell line, PANC-1, was instrumental in a high-throughput screening of over 60,000 compounds to identify molecules capable of inducing the expression of key pancreatic transcription factors. researchgate.netnih.govoup.comoup.com This screening process, which utilized a quantitative PCR-based gene expression assay, successfully identified this compound as a compound that upregulates Pancreatic and Duodenal Homeobox 1 (PDX1) expression in PANC-1 cells. researchgate.netnih.govoup.com
Subsequent studies in PANC-1 cells demonstrated that this compound induces PDX1 mRNA and protein levels in a dose- and time-dependent manner. nih.govbiocrick.com Prolonged treatment with the compound was also shown to induce the expression of insulin (B600854) mRNA and promote insulin biosynthesis. researchgate.netnih.gov Further investigation revealed that this compound's mechanism involves inducing epigenetic changes at the PDX1 promoter, consistent with transcriptional activation. researchgate.netnih.govoup.comoup.com These findings established pancreatic ductal cell lines not only as a viable platform for discovering novel therapeutic small molecules but also as a crucial tool for elucidating their fundamental mechanisms of action. researchgate.netnih.govresearchgate.net
Table 1: Pancreatic Cell Lines Used in this compound Research
| Cell Line | Type | Application in this compound Studies | Key Findings | Citations |
|---|---|---|---|---|
| PANC-1 | Human Pancreatic Ductal Carcinoma | High-throughput screening, Mechanism of action studies | Identification of this compound, Induction of PDX1 and insulin expression, Epigenetic modification of PDX1 promoter | researchgate.netportlandpress.comnih.govoup.comnih.gov |
| ARIP | Rat Pancreatic Ductal | General context for ductal cell reprogramming | Can be engineered into insulin-producing cells, providing a model system for transdifferentiation studies. | researchgate.net |
To validate the findings from immortalized cell lines, the efficacy of this compound was subsequently evaluated in more clinically relevant ex vivo models, including primary human islets and cultures of duct-derived cells. researchgate.netnih.govoup.comoup.com In these primary human cell systems, this compound was confirmed to upregulate the expression of PDX1. nih.govoup.comoup.combiocrick.com
In studies using primary human islet cultures, treatment with this compound resulted in a significant, dose-dependent induction of PDX1 after three to five days of treatment in a subset of donor samples. nih.govbiocrick.com Furthermore, a five-day treatment period was sufficient to induce insulin expression in these primary cells. nih.govbiocrick.com Similar positive results were observed in primary human duct-derived cells, reinforcing the compound's potential to influence cell fate in non-beta cells within the human pancreas. researchgate.netnih.gov However, research has noted variability in the response across islets from different donors, a common challenge in studies using primary human tissues. nih.gov These studies underscore the importance of using primary human cells to confirm the therapeutic potential of small molecules identified through large-scale screenings on cell lines. nih.govoup.comd-nb.info
Exploration of Systemic Effects and In Vivo Models
Despite promising in vitro and ex vivo results, a significant gap exists in the understanding of this compound's effects at a systemic level, as there is a notable lack of published in vivo application data. biocrick.com The transition from cell culture models to whole-organism systems is a critical step in preclinical development. nih.gov Such studies are necessary to evaluate the compound's bioavailability, distribution, metabolism, and potential off-target effects, which cannot be assessed in vitro.
Future preclinical studies in animal models of diabetes are required to determine if the this compound-induced expression of PDX1 and insulin translates into functional, glucose-responsive beta cells that can ameliorate hyperglycemia. nih.gov Chronic administration in these models would also be essential to understand the long-term efficacy and safety of the compound. The development of a regenerative therapy requires demonstrating that small molecules can effectively and safely stimulate endogenous repair mechanisms within a living organism. oup.com
The translation of the initial in vitro findings for this compound into clinical applications is constrained by several significant limitations. A primary issue is that while prolonged treatment with this compound can induce insulin mRNA and protein expression, the levels produced are not comparable to those found in normal, healthy beta cells. researchgate.netnih.gov
Crucially, the insulin-producing cells generated through this chemical induction have not been shown to be fully functional. nih.gov Specifically, they are unable to secrete insulin in response to glucose stimulation, which is the defining characteristic of a mature, functional beta cell. researchgate.netnih.gov This lack of glucose-stimulated insulin secretion is a major hurdle for any potential therapeutic application aimed at restoring glycemic control. nih.gov These limitations highlight the complexity of cellular reprogramming and emphasize that inducing the expression of a few key genes may not be sufficient to generate a fully mature and functional cell type. nih.gov Overcoming these challenges is essential before such a chemical approach can be considered for clinical translation. biocrick.com
Development of Next-Generation Small-Molecule Probes
The research on this compound serves as an important proof of principle for the use of small molecules to control cellular reprogramming by inducing key transcription factors. nih.govoup.com However, the limitations of this compound itself point toward the need for the development of next-generation chemical probes with improved potency and specificity. A critical step in this direction is the precise identification of this compound's direct intracellular target. nih.gov
Elucidating the exact protein or pathway that this compound modulates to exert its effects on PDX1 expression will enable more targeted drug discovery efforts. nih.gov Once the primary target is known, researchers can design and screen for new molecules that engage this target more effectively, potentially leading to a more potent induction of PDX1 and a more complete and functional beta-cell phenotype. nih.gov This target-identification approach is a powerful blueprint for discovering new cellular targets and advancing the development of small molecules for regenerative medicine. rsc.org
Optimization Strategies for Potency and Selectivity
The discovery of this compound as an inducer of PDX1 expression represents a significant step in developing chemical tools to manipulate cell fate. However, like many initial "hit" compounds identified through high-throughput screening, further medicinal chemistry efforts are required to enhance its therapeutic potential. pnrjournal.com The primary goals of such optimization are to improve potency, selectivity, and pharmacokinetic properties. youtube.com
Key optimization strategies for this compound would likely revolve around a systematic exploration of its structure-activity relationships (SAR). youtube.com This process involves synthesizing and testing a variety of analogs to understand how specific structural modifications affect the molecule's ability to induce PDX1. By analyzing these relationships, researchers can identify the key chemical features responsible for its biological activity and refine the structure to enhance efficacy. pnrjournal.com
Strategies to improve potency and selectivity often involve fine-tuning the molecule's physicochemical properties. nih.govnih.gov This can include:
Managing Lipophilicity: Adjusting the lipophilicity (expressed as cLogP) can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target. nih.govazolifesciences.com
Bioisosteric Replacement: This technique involves substituting one functional group with another that has similar physical or chemical properties but can lead to improved potency, selectivity, or metabolic stability. nih.gov For this compound, this could involve modifying its various carbamate (B1207046) and ether linkages to find more optimal arrangements.
Exploiting Target Structure: Once the direct molecular target of this compound is definitively identified and its 3D structure is known, structure-based drug design (SBDD) can be employed. This rational approach uses computational modeling to design new analogs with a higher predicted binding affinity and selectivity for the target protein over other related proteins. pnrjournal.comacs.org
Furthermore, improving pharmacokinetic properties is crucial for any potential therapeutic application. agilexbiolabs.com This involves modifying the molecule to ensure it can reach its intended target in the body in sufficient concentration and for an adequate duration. Techniques such as salt formation or the creation of co-crystals can be used to improve properties like solubility, which is often a barrier for complex organic molecules. azolifesciences.com
Bioinformatic and Computational Approaches in Mechanistic Elucidation and Drug Discovery
Molecular Docking and Density Functional Theory (DFT) in Target Interaction Analysis
While this compound is known to act in a FOXA2-dependent manner, its precise direct molecular target remains to be fully elucidated. numberanalytics.com Computational methods like molecular docking and Density Functional Theory (DFT) are powerful tools that will be instrumental in identifying this target and understanding the interaction at an atomic level. azolifesciences.com
Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like this compound) to a second (a receptor or target protein). nih.gov In the context of this compound research, docking could be used in several ways:
Target Identification: A "reverse docking" approach can be used, where this compound is computationally screened against a large library of known protein structures to identify potential binding partners. tandfonline.com This can help generate hypotheses about its direct target that can then be validated experimentally.
Binding Mode Analysis: Once a target is identified, docking can predict the specific pose in which this compound binds to the protein's active or allosteric site. numberanalytics.com This provides crucial insights into the key amino acid residues involved in the interaction.
Lead Optimization: Docking simulations can guide the medicinal chemistry optimization process by predicting how structural changes to this compound might improve its binding affinity and selectivity for the target. numberanalytics.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In drug discovery, DFT can be used to calculate a molecule's geometric and electronic properties with high accuracy. This can complement molecular docking by providing a deeper understanding of the forces driving the ligand-receptor interaction, such as electrostatic potential and charge distribution. acs.org
Drug Repositioning and Synergy Identification
The unique activity of this compound opens up possibilities beyond its initial application in beta-cell research, specifically in the areas of drug repositioning and synergistic combinations.
Drug Repositioning , or repurposing, is a strategy to find new therapeutic uses for existing compounds, which can significantly reduce the time and cost of drug development. nih.govelsevier.com The observation that this compound can induce a non-proliferative state in PANC-1 pancreatic cancer cells suggests a potential application in oncology. numberanalytics.com This represents a "disease-centric" repositioning approach, where the compound's mechanism—inducing a master regulatory transcription factor to force differentiation—could be explored as a novel anti-cancer therapy. elsevier.com Computational methods, such as screening this compound against databases of disease-specific gene expression profiles, could further identify other potential indications. mdpi.com
Synergy Identification involves finding combinations of compounds that produce a greater effect than the sum of their individual effects. This compound is described as a "partial chemical complement for PDX1," meaning it can enhance insulin expression when used with other overexpressed transcription factors like NEUROG3 and MAFA. numberanalytics.com This points to a clear synergistic potential. It could be combined with other small molecules or biologics that target parallel or complementary pathways in pancreatic development to achieve a more robust and complete differentiation into functional beta-like cells. nih.govmdpi.com For instance, combining this compound with molecules that modulate other key signaling pathways involved in pancreas development could lead to more efficient and functional cell generation for regenerative medicine applications. mdpi.com
Q & A
Q. What is the mechanism by which BRD7552 induces PDX1 expression in pancreatic cells?
this compound activates PDX1 transcription by inducing epigenetic modifications (e.g., histone H3 tail modifications) at the PDX1 promoter, consistent with transcriptional activation . Its activity is dependent on the transcription factor FOXA2, as siRNA knockdown of FOXA2 abolishes PDX1 induction . FOXA2 occupies the PDX1 promoter during pancreatic development, suggesting this compound may enhance FOXA2 binding or activity .
Q. What experimental protocols are recommended for assessing this compound-induced PDX1 upregulation in vitro?
- Cell culture : Use DMEM supplemented with 10% FBS and 100 U/mL penicillin/streptomycin for PANC-1 cells .
- Treatment : Apply this compound (0–10 μM) for 5 days, with replenishment every 72 hours to maintain activity .
- Analysis : Quantify PDX1 mRNA via qPCR (SYBR Green master mix, primers validated for human PDX1) and protein via ELISA . For mechanistic studies, combine with siRNA knockdown (e.g., FOXA2) using Lipofectamine RNAiMAX .
Q. How does this compound concentration influence PDX1 and insulin expression levels?
this compound exhibits dose-dependent effects:
- PDX1 mRNA : 2.5-fold increase at 5 μM, 4-fold at 10 μM in PANC-1 cells (p < 0.001, t-test) .
- Insulin expression : Detectable after 14 days of treatment (5 μM) when combined with NEUROG3 and MAFA overexpression .
- Optimal concentrations vary between cell types; primary human islets require lower doses (1–2.5 μM) .
Advanced Research Questions
Q. How does the structural configuration of this compound impact its activity as a PDX1 inducer?
- C2 stereochemistry : The R-configuration at C2 is critical. The stereoisomer BRD0749 shows minimal activity .
- C4 carbamate group : Removal (e.g., analog YW2) abolishes activity, while ester analogs (YW5, YW6) retain partial function .
- C6 hydroxyl group : Essential for binding; synthetic intermediates lacking this group (YW3, YW4) are inactive . These findings highlight limited structural flexibility for this compound’s function .
Q. What epigenetic modifications are associated with this compound treatment in the PDX1 promoter region?
this compound induces chromatin remodeling linked to transcriptional activation, including:
- Increased H3K4me3 (activating mark) at the PDX1 promoter .
- Reduced H3K27me3 (repressive mark) correlating with insulin expression after prolonged treatment .
- These changes are reversible upon compound withdrawal, suggesting dynamic epigenetic regulation .
Q. Can this compound synergize with other transcription factors to enhance β-cell reprogramming?
- Combination with NEUROG3 and MAFA : this compound (5 μM) increases insulin mRNA 3-fold compared to transcription factor overexpression alone .
- Mechanism : this compound partially replaces PDX1 but requires NEUROG3/MAFA to activate insulin transcription .
- Limitation : Co-treatment does not fully restore glucose responsiveness, indicating additional factors are needed for functional β-cells .
Q. What challenges exist in translating this compound-induced β-cell reprogramming to in vivo models?
- Pharmacokinetics : this compound’s short half-life (<6 hours in vitro) necessitates frequent dosing .
- Off-target effects : Gene-expression profiling reveals unintended downregulation of FOXA2-regulated genes, potentially impacting other pathways .
- Efficacy : Current protocols achieve only partial β-cell maturation; combinatorial approaches with growth factors (e.g., Wnt agonists) are under investigation .
Methodological Guidance
- Data validation : Perform triplicate experiments with independent cell batches to account for variability in primary islet responses .
- Negative controls : Include DMSO-treated cells and inactive analogs (e.g., BRD0749) to confirm specificity .
- Advanced assays : Use chromatin immunoprecipitation (ChIP) to map histone modifications and transcription factor binding at target loci .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
